molecular formula C18H39NO3 B1251582 D-xylo-Phytosphingosine

D-xylo-Phytosphingosine

Cat. No.: B1251582
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-RCCFBDPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-xylo-phytosphingosine is a sphingoid having the structure of phytosphingosine but with R-configuration at C-3. It is a sphingoid, a triol and an amino alcohol.

Scientific Research Applications

Synthesis and Stereochemistry

  • Regioselective Synthesis : D-xylo-phytosphingosine can be selectively synthesized from D-ribo-phytosphingosine, involving processes like thermolysis and intramolecular substitution reactions (Lee, Baek, Lee, Kim, & Kim, 2011).
  • Stereochemical Analysis : Various stereochemical methods are employed for synthesizing this compound and its isomers, contributing to the understanding of their structural properties (Sugiyama, Honda, & Komori, 1990).

Biological and Chemical Applications

  • Enhancement of Moisture in Human Skin : Phytosphingosine, including this compound, shows potential in enhancing moisture levels in human skin by stimulating filaggrin biosynthesis, which is crucial for skin barrier formation (Choi, Cho, Lee, Kim, & Park, 2017).
  • Skin Penetration and Interaction : Studies have investigated the skin penetration abilities of phytosphingosine and its interaction with lipid structures, which are significant for its application in skin formulations (Hasanovic, Hoeller, & Valenta, 2010).

Potential in Cancer Therapy

  • Radiosensitizing Effects : Phytosphingosine, including its D-xylo form, may enhance apoptotic cell death in radiation-resistant cancer cells. This presents a potential avenue for sensitizing cancers to radiation therapy (Park et al., 2005).

Properties

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

(2S,3R,4R)-2-aminooctadecane-1,3,4-triol

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18+/m0/s1

InChI Key

AERBNCYCJBRYDG-RCCFBDPRSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@@H]([C@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O

Synonyms

D-xylo-phytosphingosine
xylo-phytosphingosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-xylo-Phytosphingosine
Reactant of Route 2
D-xylo-Phytosphingosine
Reactant of Route 3
D-xylo-Phytosphingosine
Reactant of Route 4
D-xylo-Phytosphingosine
Reactant of Route 5
D-xylo-Phytosphingosine
Reactant of Route 6
D-xylo-Phytosphingosine

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